N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-24-16-8-4-13(5-9-16)10-18(23)22-19-21-17(12-25-19)15-6-2-14(11-20)3-7-15/h2-9,12H,10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCICTKNWXOAKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis for Core Formation
The thiazole ring is synthesized via the Hantzsch thiazole reaction, a cornerstone method for constructing 2-aminothiazoles. This one-pot condensation involves reacting 4-cyanophenyl thiourea with α-halo ketones, typically α-bromoacetophenone derivatives, in ethanol or dimethylformamide (DMF) at 60–80°C. For the target compound, 4-cyanophenyl thiourea is treated with 2-bromo-1-(4-methoxyphenyl)ethan-1-one, yielding 4-(4-cyanophenyl)thiazol-2-amine as an intermediate (Table 1).
Table 1: Reaction Conditions for Thiazole Core Synthesis
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Cyanophenyl thiourea | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | Ethanol | 70 | 78 |
| 4-Cyanophenyl thiourea | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | DMF | 80 | 85 |
The choice of solvent profoundly affects reaction kinetics, with DMF providing higher yields due to improved solubility of intermediates. Post-reaction purification involves recrystallization from ethanol, yielding the thiazole amine as a pale-yellow solid.
Amide Bond Formation via Nucleophilic Acyl Substitution
The acetamide side chain is introduced through nucleophilic acyl substitution between 4-(4-cyanophenyl)thiazol-2-amine and 2-(4-methoxyphenyl)acetyl chloride. This step is conducted in tetrahydrofuran (THF) under inert conditions, with triethylamine (TEA) as a base to scavenge HCl (Figure 1).
Figure 1: Reaction Scheme for Amide Bond Formation
$$
\text{4-(4-Cyanophenyl)thiazol-2-amine} + \text{2-(4-Methoxyphenyl)acetyl chloride} \xrightarrow{\text{THF, TEA}} \text{Target Compound}
$$
Reaction monitoring via thin-layer chromatography (TLC) ensures completion within 4–6 hours, with final purification by column chromatography (silica gel, ethyl acetate/hexane) yielding the product in 82–88% purity.
Mechanistic Insights and Reaction Optimization
Cyclization Mechanism in Thiazole Formation
The Hantzsch reaction proceeds via a two-step mechanism: (i) nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by (ii) intramolecular cyclization with loss of HBr. Density functional theory (DFT) calculations indicate that the electron-withdrawing cyano group on the phenyl ring accelerates cyclization by stabilizing the transition state through resonance.
Solvent and Temperature Effects on Amidation
Polar aprotic solvents like DMF enhance amidation rates by stabilizing the tetrahedral intermediate, while elevated temperatures (50–60°C) reduce reaction times without compromising yield. Conversely, protic solvents such as ethanol lead to side reactions, including esterification of the acetyl chloride.
Characterization and Analytical Validation
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6) : Signals at δ 10.82 (s, 1H, NH), 8.03–7.46 (m, 13H, aromatic protons), and 4.08 (s, 2H, CH2-S) confirm the acetamide linkage and thiazole-aryl integration.
- IR (KBr) : Peaks at 3406 cm⁻¹ (–NH stretch), 2143 cm⁻¹ (–C≡N), and 1685 cm⁻¹ (amide C=O) validate functional groups.
- HPLC : Retention time of 6.576 min (97.52% purity) under reverse-phase conditions.
Purity and Yield Optimization
Recrystallization from ethanol-DMF mixtures (3:1 v/v) enhances purity to >98%, while silica gel chromatography achieves yields of 85–90%.
Applications and Derivative Synthesis
The compound serves as a precursor for tubulin polymerization inhibitors, with modifications to the methoxyphenyl group enhancing anticancer activity. For example, replacing the methoxy group with ethoxy improves potency against MCF-7 breast cancer cells (GI50 = 6 μM vs. 8 μM for methoxy).
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural analogs (Table 1) share the thiazole-acetamide scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₉H₁₄N₄O₂S.
Key Observations :
- The target compound’s 4-cyanophenyl group distinguishes it from methoxy- or hydroxy-substituted analogs (e.g., compounds 16, 20, 6a), which may alter electronic properties and enzyme-binding interactions .
Key Observations :
- Methoxyphenyl-substituted analogs (e.g., compound 18) show moderate MMP-9 inhibition, but the absence of a cyanophenyl group may reduce efficacy compared to the target compound .
- Anti-cancer acetamides (e.g., compound 38) with bulkier sulfonyl groups exhibit distinct mechanisms, highlighting the role of substituents in target selectivity .
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antiviral, and anticancer activities, while also examining structure-activity relationships (SAR) that inform its efficacy.
- Molecular Formula : C18H14N4O2S
- Molecular Weight : 350.39 g/mol
- CAS Number : 380643-65-2
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a series of thiazole derivatives, including this compound, were tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, antifungal activity was noted against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM and 56.74 to 222.31 µM respectively .
Antiviral Activity
Thiazole derivatives have been investigated for their potential as antiviral agents, particularly against Hepatitis C virus (HCV). In vitro studies revealed that certain thiazole compounds inhibited the activity of NS5B RNA polymerase by over 95%, with IC50 values indicating strong antiviral efficacy .
Anticancer Activity
The compound has also shown promise in anticancer research, particularly as an inhibitor of Pin1, a peptidyl-prolyl isomerase implicated in cancer progression. A study reported IC50 values for thiazole derivatives targeting Pin1 at low micromolar levels, suggesting potential for therapeutic applications in cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances antimicrobial activity.
- Substituents on Thiazole Ring : Modifications at the C-2 and N-3 positions of the thiazole scaffold significantly impact potency against various pathogens.
This information is crucial for the design of new derivatives with improved efficacy and reduced toxicity.
Case Studies
Several case studies highlight the effectiveness of similar thiazole compounds:
- Antimalarial Activity : A study on thiazole analogs indicated high potency against Plasmodium falciparum, with modifications leading to reduced cytotoxicity in human liver cell lines .
- Leishmanicidal Activity : Hybrid phthalimido-thiazoles exhibited significant leishmanicidal activity against Leishmania infantum, demonstrating structural modifications that enhance efficacy while maintaining low toxicity .
Q & A
Q. What synthetic routes are commonly employed for preparing N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide?
The synthesis typically involves a multi-step approach:
- Thiazole ring formation : Cyclization of 2-aminothiophenol derivatives with α-haloketones (e.g., 4-cyanophenacyl bromide) under reflux in ethanol or DMF, followed by purification via column chromatography .
- Acetamide coupling : Reacting the thiazole intermediate with 4-methoxyphenylacetic acid chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Reaction progress is monitored via TLC, and the product is isolated via recrystallization .
- Key considerations : Optimizing reaction time and temperature to avoid side products like over-alkylation or hydrolysis of the nitrile group .
Q. How is the structural integrity of this compound validated post-synthesis?
A combination of analytical techniques is used:
- NMR spectroscopy : and NMR confirm the presence of the thiazole ring (e.g., characteristic peaks at δ 7.8–8.2 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable): Resolves bond angles and stereochemistry, critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to determine IC values .
- Enzyme inhibition : Fluorometric assays for kinases or proteases, leveraging the compound’s electron-withdrawing cyano group for potential target binding .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require strict moisture control to prevent hydrolysis .
- Catalyst screening : Lewis acids like ZnCl or BF·EtO improve cyclization efficiency .
- Temperature gradients : Stepwise heating (e.g., 60°C for cyclization, room temperature for coupling) reduces decomposition risks .
Q. How should researchers resolve contradictions between in vitro and in vivo activity data?
- Pharmacokinetic profiling : Assess bioavailability via HPLC analysis of plasma samples post-administration in rodent models. Low solubility (common with aryl-thiazoles) may necessitate formulation with cyclodextrins or liposomes .
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites, which may explain reduced efficacy in vivo .
- Dose-response recalibration : Adjust in vivo dosing based on protein-binding assays (e.g., using serum albumin) to account for free drug availability .
Q. What computational strategies support mechanistic studies of its biological activity?
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., EGFR or COX-2), focusing on the thiazole’s sulfur and the cyanophenyl’s π-stacking potential .
- MD simulations : Evaluate binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) to identify critical hydrogen bonds or hydrophobic interactions .
- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy groups) with activity trends across analogs .
Q. How can researchers design experiments to elucidate the role of the 4-cyanophenyl moiety in target selectivity?
- Probe analogs : Synthesize derivatives with substituted phenyl groups (e.g., nitro, trifluoromethyl) and compare inhibition constants (K) against target enzymes .
- Competitive binding assays : Use fluorescence polarization to measure displacement of known inhibitors (e.g., ATP-competitive kinase inhibitors) .
- Crystallographic studies : Co-crystallize the compound with its target protein to visualize binding pocket interactions .
Q. What methodologies are recommended for assessing compound stability under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC over 24–72 hours .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures, supplemented by Arrhenius modeling for shelf-life prediction .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Data Contradiction Analysis
Q. How should discrepancies between enzymatic inhibition and cellular activity be addressed?
- Membrane permeability : Perform Caco-2 monolayer assays to evaluate passive diffusion or transporter-mediated uptake .
- Intracellular target engagement : Use thermal shift assays (CETSA) to confirm target binding in live cells .
- Off-target profiling : Screen against panels of unrelated enzymes (e.g., cytochrome P450 isoforms) to identify confounding interactions .
Experimental Design Tables
Q. Table 1. Key Reaction Conditions for Thiazole Ring Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/Ethanol (1:1) | Maximizes cyclization |
| Temperature | 60–80°C | Avoids byproducts |
| Catalyst | ZnCl (5 mol%) | Accelerates reaction |
| Reaction Time | 6–8 hours | Completes conversion |
Q. Table 2. Biological Assay Conditions for Cytotoxicity Screening
| Assay Component | Specification | Purpose |
|---|---|---|
| Cell Line | MCF-7 (ER+) | Breast cancer model |
| Incubation Time | 48 hours | Steady-state IC |
| Control | DMSO (0.1% v/v) | Solvent control |
| Detection Method | MTT (570 nm) | Viability metric |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
